2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Overview
Description
The compound "2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide" is not directly studied in the provided papers. However, the papers do discuss various bromo- and fluoro-substituted acetamides, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the study of the crystal structure and hydrogen bonding of bromoindoles with acetamide groups , and the synthesis and structural analysis of bromophenyl acetamides , are relevant to understanding the molecular structure and potential reactivity of the compound .
Synthesis Analysis
The synthesis of related bromo- and fluoro-substituted acetamides typically involves multi-step reactions, including alkylation, nitration, and Beckmann rearrangement . For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation of p-acetamidophenol followed by nitration . These methods could potentially be adapted for the synthesis of "2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide" by choosing appropriate starting materials and reagents to introduce the bromo and difluoro groups to the acetamide backbone.
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted acetamides is characterized by the dihedral angles between the aromatic rings and the acetamide group, as well as the presence of intermolecular hydrogen bonds and other weak interactions that influence the crystal packing . For instance, in "2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide," the dihedral angle between the benzene rings and the acetamide unit is significant, and the molecules are connected by N—H⋯O hydrogen bonds and C—H⋯π contacts . Similar structural features are likely to be present in "2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide," affecting its crystal structure and physical properties.
Chemical Reactions Analysis
The reactivity of bromo- and fluoro-substituted acetamides can be influenced by the presence of electron-withdrawing groups, such as nitro, bromo, or fluoro substituents, which can affect the electron density of the aromatic ring and the acetamide group . These substituents can also impact the susceptibility of the compound to undergo further chemical reactions, such as oxidation or halogen exchange, as seen in the oxidation of N-hydroxy-N-(2-fluorenyl)acetamide by halogenated oxidants .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted acetamides are determined by their molecular structure, which includes factors such as bond lengths, bond angles, and torsion angles . These structural parameters can be studied using techniques like NMR, IR, mass spectrometry, and X-ray crystallography . The presence of halogen atoms and the acetamide group can influence properties like melting point, solubility, and reactivity. For "2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide," one can expect similar analytical techniques to be used to determine its physical and chemical properties, which would be influenced by the strong electron-withdrawing effects of the bromo and difluoro groups.
Scientific Research Applications
Precursors for Novel Compound Synthesis
Difluoro(trimethylsilyl)acetamides have been prepared from chlorodifluoroacetamides by electrochemical silylation, serving as precursors for 3,3-difluoroazetidinones, a compound class with potential pharmaceutical applications. This research outlines a new route to synthesize 3,3-difluoroazetidinones, indicating the significance of difluoroacetamide derivatives in the development of novel compounds (Bordeau et al., 2006).
Synthesis of Liquid Crystal Display Materials
The study on the synthesis of 4-bromo-4'-hydroxybiphenyl, a key intermediate for producing liquid crystal display materials, reflects the broader utility of bromo-hydroxy compounds in material science. The research demonstrated efficient synthesis methods, contributing to advancements in display technology materials (Ren Guo-du, 2001).
Advances in Organic Synthesis
Research on the dibromohydration of N-(2-alkynylaryl)acetamide for the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide illustrates the compound's role in facilitating novel organic synthesis methods. This method operates under mild conditions without metal catalysis, showing the adaptability of bromoacetamide derivatives in synthetic chemistry (Qiu et al., 2017).
Development of Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide serves as an intermediate for the complete natural synthesis of antimalarial drugs, showcasing its importance in medicinal chemistry. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights the potential of this compound in drug synthesis and development (Magadum & Yadav, 2018).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMHHFWTYFGZEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442846 | |
Record name | 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |
CAS RN |
239136-81-3 | |
Record name | 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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